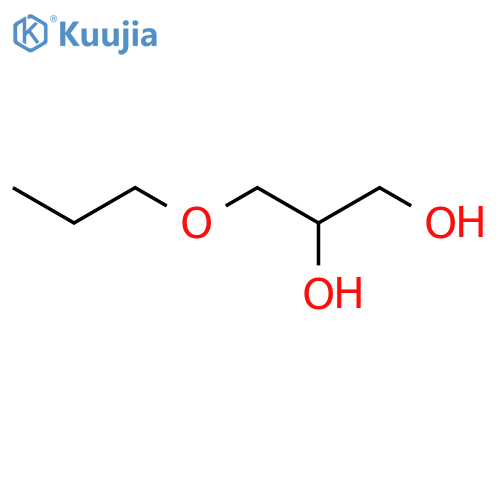Cas no 61940-71-4 (1-O-Propylglycerol)

1-O-Propylglycerol structure
商品名:1-O-Propylglycerol
1-O-Propylglycerol 化学的及び物理的性質
名前と識別子
-
- 1,2-Propanediol,3-propoxy-
- 1-O-Propylglycerol
- 3-PROPOXYPROPANE-1,2-DIOL
- 1-glyceryl 1-propyl ether
- 1-propoxypropane-2,3-diol
- 3-n-propoxy-1,2-propanediol
- 3-Propoxy-1,2-propanediol
- 3-Propoxy-propan-1,2-diol
- 3-propoxy-propane-1,2-diol
- 3-Propoxypropylene glycol
- AC1L40LU
- AC1Q7BRJ
- BRN 1736327
- NSC167418
- 1,2-Propanediol, 3-propoxy-
- HY-W127533
- 3-propoxypro-pane-1,2-diol
- 61940-71-4
- 3-01-00-02319 (Beilstein Handbook Reference)
- DB-265167
- 3-Propoxypropylenglycol
- UNII-DV77YE508B
- SCHEMBL374763
- NSC 167418
- 1-o-propyl-rac-glycerol
- 52250-41-6
- CS-0185759
- 3-PROPYLOXYPROPYLENE GLYCOL
- ZTKZJXGLCCVMLJ-UHFFFAOYSA-N
- 3-PROPOXY-1,2-PROPANEDIOL, (+/-)-
- Q27276622
- ORISTAR POPD
- EINECS 257-787-0
- DTXSID401334020
- Propoxypropanediol
- (+/-)-3-PROPOXY-1,2-PROPANEDIOL
- SB84012
- NSC-167418
- AKOS027384271
- 3-Propoxy-1,2-propanediol; NSC 167418
- DV77YE508B
- 3-Propoxypropane-1,2-diol, >=98% (GC)
- Glycerol propyl ether
-
- MDL: MFCD00128145
- インチ: InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3
- InChIKey: ZTKZJXGLCCVMLJ-UHFFFAOYSA-N
- ほほえんだ: CCCOCC(CO)O
計算された属性
- せいみつぶんしりょう: 134.09432
- どういたいしつりょう: 134.094294
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 56.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 49.7
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: N/A
- ふってん: 255.2±20.0 °C at 760 mmHg
- フラッシュポイント: 108.1±21.8 °C
- ようかいど: Dichloromethane (Slightly), DMSO (Slightly)
- PSA: 49.69
- LogP: -0.23380
- じょうきあつ: 0.0±1.1 mmHg at 25°C
1-O-Propylglycerol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
1-O-Propylglycerol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR60027-25g |
3-Propoxypropane-1,2-diol |
61940-71-4 | 25g |
£21.00 | 2023-09-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220493-1 g |
1-O-Propyl-rac-glycerol, |
61940-71-4 | 1g |
¥451.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220493-1g |
1-O-Propyl-rac-glycerol, |
61940-71-4 | 1g |
¥451.00 | 2023-09-05 | ||
| TRC | P837050-10g |
1-O-Propylglycerol |
61940-71-4 | 10g |
$643.00 | 2023-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00503-1G |
3-Propoxypropane-1,2-diol |
61940-71-4 | 1g |
¥969.77 | 2023-09-13 | ||
| MedChemExpress | HY-W127533-1g |
1-O-Propyl-rac-glycerol |
61940-71-4 | 1g |
¥2484 | 2024-05-22 | ||
| Ambeed | A426434-1g |
3-Propoxypropane-1,2-diol |
61940-71-4 | 97% | 1g |
$140.0 | 2024-04-18 | |
| A2B Chem LLC | AH06195-500mg |
3-Propoxypropane-1,2-diol |
61940-71-4 | 500mg |
$500.00 | 2024-04-19 | ||
| Apollo Scientific | OR60027-1g |
3-Propoxypropane-1,2-diol |
61940-71-4 | 1g |
£70.00 | 2025-02-20 | ||
| TRC | P837050-5g |
1-O-Propylglycerol |
61940-71-4 | 5g |
$397.00 | 2023-05-17 |
61940-71-4 (1-O-Propylglycerol) 関連製品
- 75507-26-5(1,4,7,10-Tetraoxacyclododecan-2-methanol)
- 4043-59-8(1,3-Diethoxy-2-propanol)
- 623-39-2(3-Methoxy-1,2-propanediol)
- 110-98-5(Dipropylene glycol)
- 39443-66-8(Diethylene glycol diglycidyl ether)
- 24800-44-0((1-Methyl-1,2-ethanediyl)bis(oxy)bispropanol)
- 623-69-8(1,3-dimethoxypropan-2-ol)
- 70069-04-4(1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol)
- 627-82-7(Diglycerol (Mixture of Isomers))
- 75507-25-4(1,4,7,10,13-Pentaoxacyclopentadec-2-ylmethanol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
